
2,4,5-Trimethoxycinnamaldehyde
Overview
Description
2,4,5-Trimethoxycinnamaldehyde is a natural product found in Alpinia flabellata, Zingiber montanum, and other organisms with data available.
Scientific Research Applications
Antimicrobial Properties
2,4,5-Trimethoxycinnamaldehyde exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .
Anticancer Activity
Research has demonstrated that derivatives of this compound possess cytotoxic effects on cancer cell lines. One notable study reported that certain derivatives showed IC50 values as low as 0.50 µM against lung cancer cells (A549), indicating strong anticancer potential . The structure-activity relationship (SAR) studies suggest that the presence of multiple methoxy groups enhances the anticancer activity of these compounds .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Ester S5 | PC-3 | 17.22 | 117.30 |
Ester S5 | SGC-7901 | 11.82 | 117.30 |
Ester S5 | A549 | 0.50 | 117.30 |
Ester S5 | MDA-MB-435s | 5.33 | 117.30 |
Natural Pesticide
The compound has been explored for its potential as a natural pesticide due to its ability to disrupt metabolic processes in pests. It has been shown to induce oxidative stress in target organisms, leading to increased mortality rates among agricultural pests .
Feed Additive
In swine nutrition, this compound has been evaluated for its antimicrobial properties as a feed additive. Its inclusion in animal diets has demonstrated improvements in gut health and reduced incidence of bacterial infections .
Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its application not only enhances taste but also contributes antimicrobial properties to food products .
Natural Preservative
The compound's ability to inhibit microbial growth makes it an attractive candidate for use as a natural preservative in various food formulations, potentially replacing synthetic preservatives .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI analyzed the antimicrobial efficacy of cinnamaldehyde derivatives, including this compound. The results indicated that structural modifications significantly enhanced antimicrobial potency against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3 |
InChI Key |
DNAVOCNYHNNEQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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